

# Proper Disposal Procedures for Lasilacton (Furosemide/Spironolactone)

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## Compound of Interest

Compound Name: *Lasilacton*

Cat. No.: *B056975*

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This document provides essential safety and logistical information for the proper disposal of **Lasilacton**, a combination pharmaceutical containing Furosemide and Spironolactone. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory or research setting, in compliance with environmental and safety regulations.

## Waste Characterization: Hazardous vs. Non-Hazardous

Proper disposal begins with the correct classification of the waste material. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste must be evaluated to determine if it meets the criteria for hazardous waste.<sup>[1]</sup>

- **DEA Controlled Substance Status:** **Lasilacton** and its active ingredients, Furosemide and Spironolactone, are not listed as controlled substances by the Drug Enforcement Administration (DEA).<sup>[2][3][4]</sup> Therefore, the specific handling and disposal requirements for controlled substances do not apply.
- **RCRA Hazardous Waste Status:** A chemical may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.<sup>[1]</sup>

- Spironolactone: Safety Data Sheets (SDS) classify Spironolactone as a suspected carcinogen (Carcinogenicity Category 2) and a substance that may damage fertility (Reproductive Toxicity Category 1B).<sup>[5][6][7]</sup> It is also listed under California's Proposition 65 as a carcinogen.
- Furosemide: The SDS for Furosemide indicates it is a suspected reproductive toxin, with the potential to damage fertility or the unborn child.<sup>[8][9][10][11][12]</sup>

Recommendation: Due to the identified carcinogenicity and reproductive toxicity hazards, it is imperative to manage all expired, unused, or contaminated **Lasilacton** as hazardous pharmaceutical waste. This approach ensures the highest level of safety and regulatory compliance.

## Step-by-Step Disposal Protocol for Hazardous Pharmaceutical Waste

The following protocol outlines the mandatory steps for disposing of **Lasilacton** in a research or laboratory environment.

- Segregation: Do not mix **Lasilacton** waste with non-hazardous solid waste or solvents. It must be segregated at the point of generation into a dedicated and correctly identified hazardous waste container.
- Containment: Place all **Lasilacton** waste, including contaminated personal protective equipment (PPE), weighing papers, and empty stock bottles, into a designated hazardous waste container. In accordance with EPA guidelines, this is typically a black pharmaceutical waste container.<sup>[13]</sup> The container must be sealable, leak-proof, and clearly labeled as "Hazardous Waste - Pharmaceuticals" and list the chemical constituents.
- Storage: Store the sealed hazardous waste container in a secure, designated area away from incompatible materials. The storage area should be locked and accessible only to trained personnel.<sup>[5][8][14]</sup>
- Documentation: All hazardous waste shipments require a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final disposal facility and must be completed accurately.

- Final Disposal: Arrange for pickup and disposal through a licensed and certified hazardous waste management vendor. The required method for hazardous pharmaceutical waste is incineration at an RCRA-permitted facility to ensure complete destruction of the active pharmaceutical ingredients.<sup>[10][11]</sup> Under no circumstances should **Lasilacton** be flushed down the drain or disposed of in regular trash.

## Quantitative Data Summary

The following table summarizes key quantitative data for the active components of **Lasilacton**.

Parameter	Furosemide	Spironolactone
Molecular Formula	C <sub>12</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>5</sub> S	C <sub>24</sub> H <sub>32</sub> O <sub>4</sub> S
Molecular Weight	330.74 g/mol	416.57 g/mol
Acute Aquatic Toxicity (LC50)	500 mg/L (96h, Fish) <sup>[15][16]</sup>	Data not available in reviewed sources <sup>[17]</sup>
Log Kow (Partition Coefficient)	2.03 <sup>[16]</sup>	2.78 <sup>[14]</sup>

## Methodology for Aquatic Toxicity Testing (LC50)

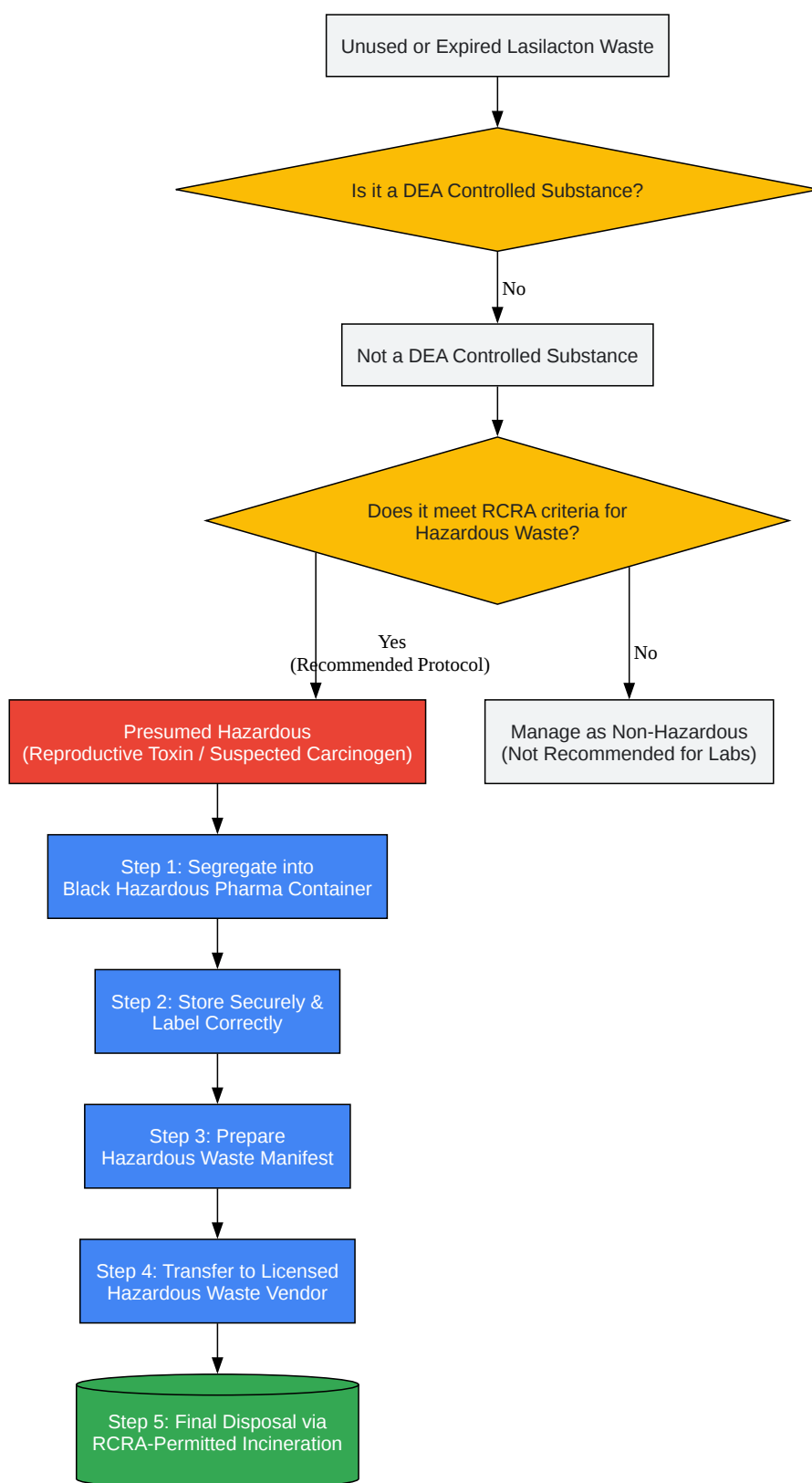
The LC50 value reported for Furosemide is determined through a standardized acute aquatic toxicity test. While the specific study parameters may vary, the general methodology is as follows:

- Test Organism: A standard model fish species (e.g., Zebrafish (*Danio rerio*) or Fathead Minnow (*Pimephales promelas*)) is typically used.
- Test Substance Preparation: A series of test concentrations of the pharmaceutical are prepared by dissolving it in the aquatic medium. A control group with no added substance is also prepared.
- Exposure: Test organisms are exposed to the different concentrations of the substance for a fixed period, typically 96 hours, under controlled laboratory conditions (e.g., temperature, pH, light cycle).

- **Observation:** The number of mortalities in each test concentration and the control group is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
- **Data Analysis:** Statistical methods, such as Probit analysis, are used to calculate the concentration of the substance that is lethal to 50% of the test organisms (LC50) over the specified time period.

## Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of **Lasilacton** waste in a laboratory setting.



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Figure 1: Decision workflow for the proper disposal of **Lasilacton**.

Disclaimer: This document provides guidance based on federal regulations and available safety data. It is the responsibility of the waste generator to ensure full compliance with all applicable local, state, and federal environmental and safety regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

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